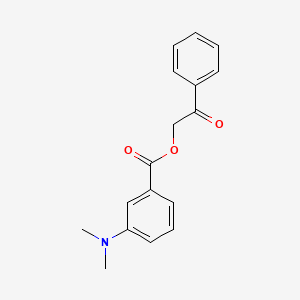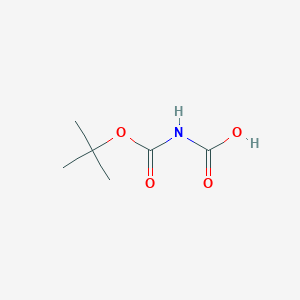
Phenacyl 3-(dimethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyl 3-(dimethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenacyl group attached to a 3-(dimethylamino)benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-(dimethylamino)benzoate typically involves the esterification of 3-(dimethylamino)benzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Phenacyl 3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of phenacyl ketones.
Reduction: Formation of phenacyl alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Phenacyl 3-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenacyl 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The dimethylamino group can enhance the compound’s binding affinity through electrostatic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Phenacyl 3-(dimethylamino)benzoate can be compared with other similar compounds such as:
Phenacyl bromide: Lacks the dimethylamino group, making it less versatile in certain reactions.
3-(dimethylamino)benzoic acid: Does not have the phenacyl group, limiting its reactivity in esterification reactions.
Phenacyl 4-(dimethylamino)benzoate: Similar structure but with the dimethylamino group in a different position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
55153-17-8 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
phenacyl 3-(dimethylamino)benzoate |
InChI |
InChI=1S/C17H17NO3/c1-18(2)15-10-6-9-14(11-15)17(20)21-12-16(19)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
QVQZYNUIIKYFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)

![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)


![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)





![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)
